NK3R Antagonist Potency: 63 nM IC50 Positions the Compound as a Moderate-Affinity Tool Distinct from Ultra-Potent 4 nM Analogs
In a functional assay measuring antagonist activity at recombinant human NK3R expressed in CHO cells via inhibition of neurokinin B (NKB)-induced Ca2+ signaling (aequorin bioluminescence readout), N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide (BDBM50081394 / CHEMBL3422013) exhibits an IC50 of 63 nM [1]. This is approximately 16-fold less potent than the most active close analogs in the same assay format: BDBM50081198 (US9475814, Compound 24), BDBM50081196 (US9475814, Compound 13), and BDBM50081396 (CHEMBL3422014), each achieving an IC50 of 4 nM [1]. The compound is also approximately 3-fold less potent than the FDA-approved NK3R antagonist fezolinetant (IC50 = 20 nM) and the reference antagonist SB-222200 (IC50 = 18.4 nM) [2][3]. However, it is approximately 8-fold more potent than BDBM50081400 (CHEMBL3422000, IC50 = 501 nM), another comparator from the same chemical series [4]. In a radioligand displacement assay using [3H]-SB222200 on recombinant human NK3R expressed in CHO cell membranes, the compound shows a Ki of 79 nM, consistent with its moderate affinity profile [5].
| Evidence Dimension | NK3R antagonist potency (functional Ca2+ signaling assay) |
|---|---|
| Target Compound Data | IC50 = 63 nM (BDBM50081394 / CHEMBL3422013) |
| Comparator Or Baseline | BDBM50081198: IC50 = 4 nM; BDBM50081196: IC50 = 4 nM; BDBM50081396: IC50 = 4 nM; BDBM50081399: IC50 = 7.90 nM; Fezolinetant: IC50 = 20 nM; SB-222200: IC50 = 18.4 nM; BDBM50081400: IC50 = 501 nM |
| Quantified Difference | ~16-fold less potent than 4 nM analogs; ~3-fold less potent than fezolinetant/SB-222200; ~8-fold more potent than BDBM50081400 |
| Conditions | Recombinant human NK3R expressed in CHO cells; NKB-induced Ca2+ signaling measured by aequorin bioluminescence (BindingDB Assay ID 5) |
Why This Matters
For researchers requiring a moderate-affinity NK3R antagonist tool compound with a wide dynamic range for pharmacological profiling—rather than a saturation-binding probe—the 63 nM IC50 provides a distinct experimental window compared to ultra-potent 4 nM analogs.
- [1] BindingDB PrimarySearch_ki. Entry for assayid=5, entryid=50045788. Compares BDBM50081394 (IC50 63 nM) with BDBM50081198 (IC50 4 nM), BDBM50081196 (IC50 4 nM), BDBM50081396 (IC50 4 nM), BDBM50081399 (IC50 7.90 nM). bindingdb.org. View Source
- [2] Cayman Chemical / Bertin Bioreagent. Fezolinetant Product Information: NK3R antagonist IC50 = 20 nM. Also: Fezolinetant (ESN-364) pIC50/pKi = 7.7/7.6 (ProbeChem). View Source
- [3] PeptideDB / Bertin Bioreagent. SB 222200 Product Information: NK3R antagonist IC50 = 18.4 nM (HEK 293-hNK-3R cells, NKB-induced Ca2+ mobilization). CAT N°: 29422. View Source
- [4] BindingDB. BDBM50081400 (CHEMBL3422000) Affinity Data: IC50 = 501 nM at recombinant human NK3R in CHO cells (same assay format). bindingdb.org. View Source
- [5] BindingDB. BDBM50081394 (CHEMBL3422013) Ki Data: 79 nM. Displacement of [3H]-SB222200 from recombinant human NK3R expressed in CHO cell membranes after 90 min by scintillation counting. bindingdb.org. View Source
